molecular formula C21H18FN5O B5618419 8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B5618419
M. Wt: 375.4 g/mol
InChI Key: CSGJMPGPHGJIII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide" often involves multi-step chemical reactions, including condensation, cyclization, and saponification processes. For instance, derivatives of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine have been synthesized through reactions involving amino-pyrazoles and various carbonyl compounds, showcasing the versatility and complexity of synthetic routes employed in this chemical class (Ju Liu et al., 2016); (A. Eleev et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by X-ray crystallography and NMR spectroscopy, revealing complex arrangements of atoms and the presence of multiple functional groups. These studies provide insight into the three-dimensional configurations and electronic structures critical for their biological activity and material properties (I. V. Ledenyova et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including acylation, nucleophilic substitution, and rearrangements, demonstrating their reactivity and potential for further chemical modification. Such reactions are pivotal for exploring their mechanism of action in biological systems and for the development of novel derivatives with enhanced properties (L. Mironovich & D. Shcherbinin, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. These properties are influenced by the molecular structure and the nature of substituents on the heterocyclic core (P. Raboisson et al., 2002).

properties

IUPAC Name

8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O/c1-12-6-4-5-7-17(12)23-21(28)19-14(3)27-20(25-24-19)18(13(2)26-27)15-8-10-16(22)11-9-15/h4-11H,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGJMPGPHGJIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

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